molecular formula C17H12O3 B018179 4,6-Dimethylbenzoangelicin CAS No. 109029-05-2

4,6-Dimethylbenzoangelicin

Cat. No. B018179
M. Wt: 264.27 g/mol
InChI Key: BUJYHMTZBVJWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethylbenzoangelicin is a naturally occurring compound that belongs to the family of psoralens. It has been widely studied for its various biological activities and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 4,6-Dimethylbenzoangelicin involves the intercalation of the compound into DNA strands, which leads to the formation of adducts and cross-links. These adducts and cross-links interfere with DNA replication and transcription, leading to cell death. 4,6-Dimethylbenzoangelicin has also been found to induce the production of reactive oxygen species, which leads to oxidative stress and cell death.

Biochemical And Physiological Effects

4,6-Dimethylbenzoangelicin has been found to have various biochemical and physiological effects such as the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of cell proliferation. It has also been found to increase the production of reactive oxygen species, which leads to oxidative stress and cell death. 4,6-Dimethylbenzoangelicin has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4,6-Dimethylbenzoangelicin in lab experiments is its ability to intercalate into DNA strands, which allows for the study of DNA damage and repair mechanisms. Another advantage is its potential applications in photodynamic therapy, which involves the use of light to activate the compound and induce cell death. One of the limitations of using 4,6-Dimethylbenzoangelicin in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the study of 4,6-Dimethylbenzoangelicin. One direction is the study of its potential applications in photodynamic therapy for the treatment of cancer and other diseases. Another direction is the study of its potential applications in gene expression studies and DNA damage and repair mechanisms. Further research is also needed to determine the optimal dosage and administration methods for 4,6-Dimethylbenzoangelicin in lab experiments and potential clinical applications.

Synthesis Methods

4,6-Dimethylbenzoangelicin can be synthesized by using various methods such as photochemical synthesis, chemical synthesis, and microbial synthesis. The photochemical synthesis involves the irradiation of umbelliferone with UV light in the presence of a catalyst. Chemical synthesis involves the reaction of 2,4-dimethylphenol with phthalic anhydride in the presence of a catalyst and then the reaction of the resulting compound with acetic anhydride. Microbial synthesis involves the fermentation of Streptomyces sp. or Aspergillus sp. in the presence of 2,4-dimethylphenol.

Scientific Research Applications

4,6-Dimethylbenzoangelicin has been widely studied for its various biological activities such as anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. It has also been studied for its potential applications in photodynamic therapy, DNA damage, and gene expression studies. 4,6-Dimethylbenzoangelicin has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus.

properties

CAS RN

109029-05-2

Product Name

4,6-Dimethylbenzoangelicin

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

4,6-dimethyl-[1]benzofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C17H12O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h3-8H,1-2H3

InChI Key

BUJYHMTZBVJWNT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C

Canonical SMILES

CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C

Other CAS RN

109029-05-2

synonyms

4,6-dimethylbenzoangelicin

Origin of Product

United States

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